molecular formula C12H15NO4 B11756176 1-((4-Ethoxyphenyl)amino)-2-oxoethylacetate

1-((4-Ethoxyphenyl)amino)-2-oxoethylacetate

Cat. No.: B11756176
M. Wt: 237.25 g/mol
InChI Key: LYGJMQAMJUHMKU-UHFFFAOYSA-N
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Description

1-[(4-ethoxyphenyl)amino]-2-oxoethyl acetate is an organic compound with a complex structure that includes an ethoxyphenyl group, an amino group, and an oxoethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-ethoxyphenyl)amino]-2-oxoethyl acetate typically involves the reaction of 4-ethoxyaniline with ethyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 4-ethoxyaniline attacks the carbonyl carbon of ethyl chloroacetate, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This may include the use of continuous flow reactors, controlled temperature, and pressure conditions, and the use of catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions

1-[(4-ethoxyphenyl)amino]-2-oxoethyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce hydroxyl derivatives.

Scientific Research Applications

1-[(4-ethoxyphenyl)amino]-2-oxoethyl acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(4-ethoxyphenyl)amino]-2-oxoethyl acetate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, leading to changes in cellular processes. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethoxyphenylacetic acid
  • 4-ethoxyaniline
  • Ethyl chloroacetate

Uniqueness

1-[(4-ethoxyphenyl)amino]-2-oxoethyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

[1-(4-ethoxyanilino)-2-oxoethyl] acetate

InChI

InChI=1S/C12H15NO4/c1-3-16-11-6-4-10(5-7-11)13-12(8-14)17-9(2)15/h4-8,12-13H,3H2,1-2H3

InChI Key

LYGJMQAMJUHMKU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(C=O)OC(=O)C

Origin of Product

United States

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